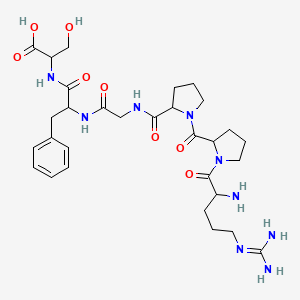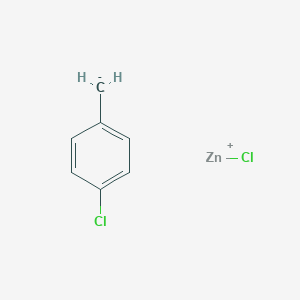
1-chloro-4-methanidylbenzene;chlorozinc(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-4-methanidylbenzene;chlorozinc(1+) is an organozinc compound with the chemical formula C7H6Cl2Zn. This compound is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the first position, and a methanidyl group is attached at the fourth position. The zinc ion is coordinated with the chlorine atom, forming a chlorozinc complex. This compound is used in various organic synthesis reactions due to its reactivity and ability to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-chloro-4-methanidylbenzene;chlorozinc(1+) can be synthesized through the reaction of 1-chloro-4-methanidylbenzene with zinc chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include:
- Temperature: Room temperature to 50°C
- Reaction time: 1-2 hours
- Inert atmosphere: Nitrogen or argon gas
Industrial Production Methods
In an industrial setting, the production of 1-chloro-4-methanidylbenzene;chlorozinc(1+) involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process includes:
- Use of high-purity reagents to minimize impurities
- Continuous monitoring of reaction parameters such as temperature, pressure, and concentration
- Implementation of safety measures to handle reactive intermediates and by-products
Analyse Des Réactions Chimiques
Types of Reactions
1-chloro-4-methanidylbenzene;chlorozinc(1+) undergoes various types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Coupling reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Oxidation reactions: The methanidyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are used under basic conditions.
Coupling reactions: Palladium or nickel catalysts are commonly used in the presence of ligands such as triphenylphosphine.
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products Formed
Substitution reactions: Products include 1-hydroxy-4-methanidylbenzene, 1-alkoxy-4-methanidylbenzene, or 1-amino-4-methanidylbenzene.
Coupling reactions: Products include biaryl compounds or alkyl-substituted benzene derivatives.
Oxidation reactions: Products include 1-chloro-4-formylbenzene or 1-chloro-4-carboxybenzene.
Applications De Recherche Scientifique
1-chloro-4-methanidylbenzene;chlorozinc(1+) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex aromatic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving organozinc compounds and their interactions with biological molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-chloro-4-methanidylbenzene;chlorozinc(1+) involves the formation of reactive intermediates that facilitate the formation of new carbon-carbon bonds. The zinc ion coordinates with the chlorine atom, stabilizing the intermediate and enhancing its reactivity. The molecular targets and pathways involved include:
Coordination with nucleophiles: The zinc ion acts as a Lewis acid, coordinating with nucleophiles and facilitating their attack on the electrophilic carbon atom.
Formation of organozinc intermediates: The compound forms organozinc intermediates that can undergo further reactions to form new products.
Comparaison Avec Des Composés Similaires
1-chloro-4-methanidylbenzene;chlorozinc(1+) can be compared with other similar compounds such as:
1-chloro-2-methanidylbenzene;chlorozinc(1+): Similar structure but with the methanidyl group at the second position. It exhibits similar reactivity but different regioselectivity in reactions.
1-chloro-4-methylbenzene: Lacks the zinc ion, making it less reactive in coupling reactions but still useful in substitution and oxidation reactions.
4-chlorotoluene: Similar to 1-chloro-4-methylbenzene but with a different naming convention. It is used in similar applications but without the enhanced reactivity provided by the zinc ion.
The uniqueness of 1-chloro-4-methanidylbenzene;chlorozinc(1+) lies in its ability to form stable organozinc intermediates, making it highly valuable in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C7H6Cl2Zn |
|---|---|
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
1-chloro-4-methanidylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
GIUOJMHOGPURPS-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC=C(C=C1)Cl.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


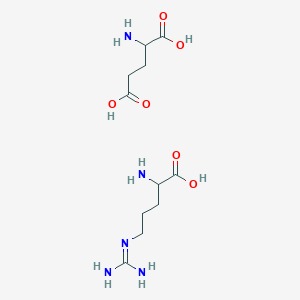
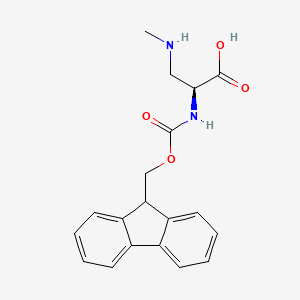
![2-(hydroxymethyl)-6-[[5-hydroxy-7-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]oxane-3,4,5-triol](/img/structure/B13388557.png)
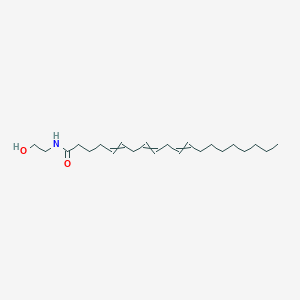
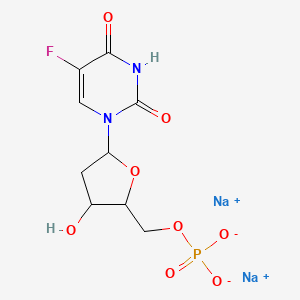
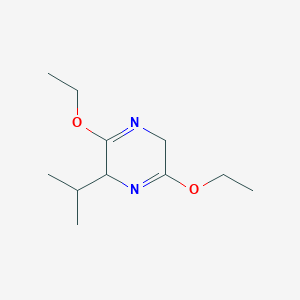
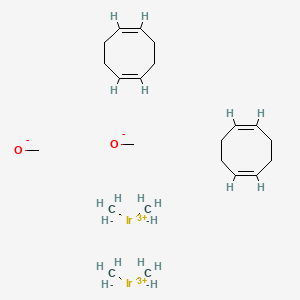


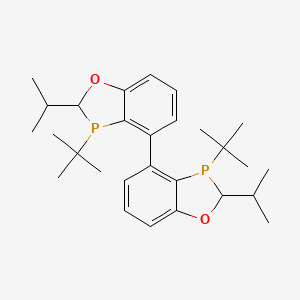
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B13388608.png)
![6-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13388638.png)
![4-amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13388639.png)
